molecular formula C19H19ClN2O2 B11520644 (3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

(3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11520644
M. Wt: 342.8 g/mol
InChI Key: AYQKYQMYTWPOOH-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its complex structure, which includes a chlorobenzoyl group, an ethylphenyl group, and a dihydropyrazol ring

Preparation Methods

The synthesis of 1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring with 3-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-ethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:

    1-(3-CHLOROBENZOYL)-5-PHENYL-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound lacks the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(3-BROMOBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL:

    1-(3-CHLOROBENZOYL)-5-(4-METHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL: The substitution of the ethyl group with a methyl group may result in variations in physical and chemical properties.

The uniqueness of 1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

(3-chlorophenyl)-[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C19H19ClN2O2/c1-3-14-7-9-16(10-8-14)19(24)12-13(2)21-22(19)18(23)15-5-4-6-17(20)11-15/h4-11,24H,3,12H2,1-2H3

InChI Key

AYQKYQMYTWPOOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C)O

Origin of Product

United States

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